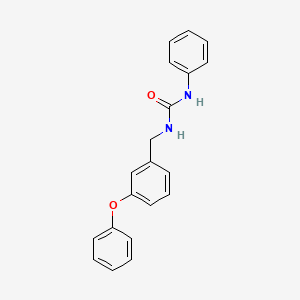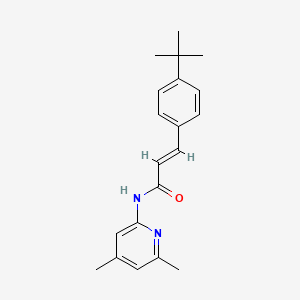
N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide, also known as CFDP or CFDP1, is a chemical compound that has recently gained attention in scientific research. CFDP1 is a small molecule that has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has also been shown to inhibit the activity of the protein kinase AKT, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has been shown to have anti-inflammatory and anticancer effects in vitro. N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 is its relatively simple synthesis method, which allows for easy production in a laboratory setting. N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has also been shown to have low toxicity in vitro, which makes it a promising candidate for further research.
One limitation of N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 is its limited solubility in water, which may make it difficult to administer in vivo. N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 also has not been extensively studied in animal models or in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1. One area of research could focus on the development of new derivatives of N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 with improved solubility and bioavailability. Another area of research could focus on the use of N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 in combination with other drugs or therapies for the treatment of inflammatory diseases or cancer. Additionally, further research could be done to investigate the mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 and its potential targets in cells.
Synthesis Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 involves the reaction of 3-chloro-4-fluoroaniline with 2,5-dimethylphenol in the presence of a base and a coupling agent. The resulting product is then treated with acetic anhydride to form the final compound, N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1. The synthesis method for N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has been studied for its potential applications in various fields of scientific research. In medicine, N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis and asthma. N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has been studied for its potential use as a herbicide. N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has been shown to inhibit the growth of certain weeds and may be useful in crop production.
In material science, N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has been studied for its potential use in the development of new materials. N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has been shown to have self-assembly properties and may be useful in the development of nanomaterials.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-10-3-4-11(2)15(7-10)21-9-16(20)19-12-5-6-14(18)13(17)8-12/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZMJGZJWLNDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5784928.png)
![N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5784930.png)


![methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B5784951.png)

![N'-[(2-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5785000.png)
![3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5785002.png)
